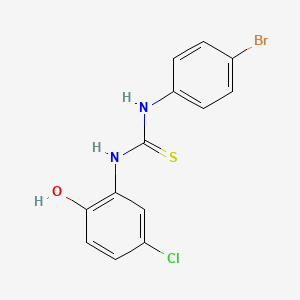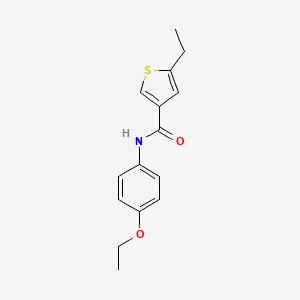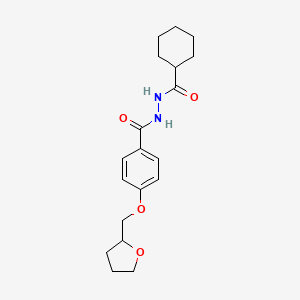
N-(4-bromophenyl)-N'-(5-chloro-2-hydroxyphenyl)thiourea
Overview
Description
N-(4-bromophenyl)-N'-(5-chloro-2-hydroxyphenyl)thiourea is a compound that belongs to the family of thiourea derivatives, characterized by the presence of a thiourea functional group (–NH–C(=S)–NH–). These compounds are of significant interest due to their wide range of biological and chemical properties, including their use as intermediates in organic synthesis, their potential pharmacological activities, and their application in various industrial processes.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For N-(4-bromophenyl)-N'-(5-chloro-2-hydroxyphenyl)thiourea, this would likely involve the reaction of 4-bromophenyl isothiocyanate with 5-chloro-2-hydroxyaniline. The reaction conditions, such as temperature, solvent, and reaction time, can significantly affect the yield and purity of the product (Abosadiya et al., 2015).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-(4-bromophenyl)-N'-(5-chloro-2-hydroxyphenyl)thiourea, can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These techniques provide valuable information about the compound's crystal system, molecular configuration, and intramolecular interactions, such as hydrogen bonding, which can influence the compound's physical and chemical properties (Atis et al., 2012).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, including cyclization, substitution, and addition reactions, due to the reactive nature of the thiourea group. These reactions can be exploited to synthesize a wide range of heterocyclic compounds and other functionalized derivatives, expanding the utility of the parent thiourea compound in synthetic chemistry (Clarke et al., 1973).
Physical Properties Analysis
The physical properties of N-(4-bromophenyl)-N'-(5-chloro-2-hydroxyphenyl)thiourea, such as melting point, solubility, and crystal structure, are crucial for its handling and application. These properties are influenced by the compound's molecular structure and intermolecular interactions. For example, the presence of halogen atoms and a hydroxy group in the molecule can affect its polarity and hydrogen bonding capability, impacting its solubility in various solvents (Yamin et al., 2007).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including reactivity, stability, and acidity/basicity, are influenced by the thiourea functional group and the substituents attached to the phenyl rings. These properties determine the compound's behavior in chemical reactions and its potential applications. For instance, the acidity of the NH groups in the thiourea moiety can be modulated by the electron-withdrawing or electron-donating effects of the substituents, affecting the compound's reactivity towards nucleophiles and electrophiles (Yusof et al., 2010).
Scientific Research Applications
Organic Synthesis Applications
N-(4-bromophenyl)-N'-(5-chloro-2-hydroxyphenyl)thiourea and its derivatives have been utilized in organic synthesis, demonstrating their utility in the formation of complex molecules. For instance, reactions of brominated benzolactone/lactam with thiourea under basic conditions have been explored, showcasing the compound's role in facilitating unexpected coupling reactions and ring transformations (Kammel et al., 2015). Furthermore, the synthesis and reactions of hydroxyphenyl-2-thiouracils, including chloro and bromo derivatives, have been investigated, highlighting their potential in creating pyrimidine and Perkin rearrangement products (Morita et al., 1983).
Material Science Applications
In material science, the structural characteristics of compounds similar to N-(4-bromophenyl)-N'-(5-chloro-2-hydroxyphenyl)thiourea have been studied. For example, the crystal structure of metobromuron, a phenylurea herbicide, reveals insights into molecular interactions and network formations (Kang et al., 2015). These findings are valuable for understanding the properties and applications of related thiourea compounds in material science.
Pharmacological Activities
The pharmacological activities of thiourea derivatives have been extensively explored. Research has shown that thiourea and its derivatives exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects. The study on the synthesis and characterization of transition metal complexes with N-phenyl-N’-[substituted phenyl] thiourea provides insights into their potential therapeutic applications (Shadab & Aslam, 2014). Additionally, green synthesis methods for thiourea derivatives highlight their environmental benefits and potential in medicinal chemistry (Kumavat et al., 2013).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(5-chloro-2-hydroxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2OS/c14-8-1-4-10(5-2-8)16-13(19)17-11-7-9(15)3-6-12(11)18/h1-7,18H,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKVDHNYUFJUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=C(C=CC(=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4618860.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4618864.png)
![4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4618875.png)

![5,7-dimethyl-3-(pentylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4618891.png)
![4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4618893.png)
![2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)
![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)
